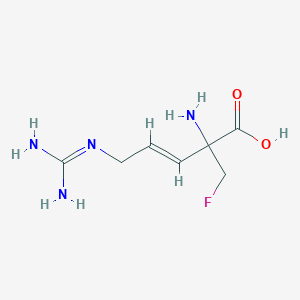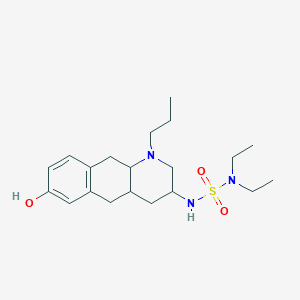
(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Fluoromethyl-3,4-dehydroarginine is a fluorinated derivative of arginine, characterized by the presence of a fluoromethyl group and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Fluoromethyl-3,4-dehydroarginine typically involves the introduction of a fluoromethyl group into the arginine molecule. This can be achieved through various synthetic routes, including:
Fluorination Reactions: Utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluoromethyl group.
Dehydrogenation: Employing dehydrogenation reactions to introduce the double bond in the arginine structure.
Industrial Production Methods
Industrial production of alpha-Fluoromethyl-3,4-dehydroarginine may involve large-scale fluorination and dehydrogenation processes, optimized for yield and purity. These methods often require stringent reaction conditions and specialized equipment to handle the reactive fluorinating agents.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Fluoromethyl-3,4-dehydroarginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the fluoromethyl group under mild conditions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Alpha-Fluoromethyl-3,4-dehydroarginine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and diagnostic probes.
Wirkmechanismus
The mechanism of action of alpha-Fluoromethyl-3,4-dehydroarginine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Alpha-Fluoromethyl-3,4-dehydroarginine can be compared with other fluorinated arginine derivatives, such as:
Alpha-Fluoromethylarginine: Lacks the double bond present in alpha-Fluoromethyl-3,4-dehydroarginine.
3,4-Dehydroarginine: Does not contain the fluoromethyl group.
Fluoromethylornithine: A fluorinated derivative of ornithine, differing in the amino acid backbone.
The uniqueness of alpha-Fluoromethyl-3,4-dehydroarginine lies in its combined fluoromethyl and dehydro modifications, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109857-48-9 |
|---|---|
Molekularformel |
C7H13FN4O2 |
Molekulargewicht |
204.2 g/mol |
IUPAC-Name |
(E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+ |
InChI-Schlüssel |
UDWPEHOXJIIOEY-OWOJBTEDSA-N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Isomerische SMILES |
C(/C=C/C(CF)(C(=O)O)N)N=C(N)N |
Kanonische SMILES |
C(C=CC(CF)(C(=O)O)N)N=C(N)N |
Synonyme |
alpha-fluoromethyl-3,4-dehydroarginine alpha-FMDA alpha-monofluoromethyl-3,4-dehydroarginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)








![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)




